Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16150463
InChI: InChI=1S/C15H16N2O4/c1-9-6-5-7-12(10(9)2)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16150463

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
IUPAC Name dimethyl 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C15H16N2O4/c1-9-6-5-7-12(10(9)2)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3
Standard InChI Key KIHOLNQKDPTELC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate, reflects its core structure: a pyrazole ring substituted at the 1-position with a 2,3-dimethylphenyl group and esterified carboxyl groups at positions 3 and 4. Its molecular formula is C₁₅H₁₆N₂O₄, with a molar mass of 288.30 g/mol. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, conferring stability and reactivity.

  • 2,3-Dimethylphenyl Substituent: A benzene ring with methyl groups at positions 2 and 3, influencing steric and electronic interactions.

  • Dicarboxylate Esters: Methoxycarbonyl groups at positions 3 and 4, enhancing solubility and enabling further functionalization .

Comparative analysis with the 2,4-dimethylphenyl analog (CAS 1414958-35-2) suggests that the positional isomerism of methyl groups on the phenyl ring may alter crystallinity and biological activity .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence starting from hydrazine derivatives and diketones. For the 2,4-dimethylphenyl analog, a representative pathway includes:

  • Condensation: Reaction of 2,4-dimethylphenylhydrazine with dimethyl acetylenedicarboxylate to form the pyrazole ring.

  • Esterification: Methanol-mediated esterification under acidic conditions to introduce methoxycarbonyl groups.

For the 2,3-dimethylphenyl variant, analogous starting materials (2,3-dimethylphenylhydrazine) would be required, though specific protocols remain undocumented in the provided sources.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Regioselectivity Control: Ensuring proper substitution patterns on the phenyl and pyrazole rings.

  • Purification Complexity: Separating positional isomers via chromatography or recrystallization .

Physicochemical Properties

Experimental data for the 2,4-dimethylphenyl isomer provide insights into the 2,3 variant’s potential characteristics:

PropertyValue (2,4-Dimethylphenyl Analog)Inferred Value (2,3-Dimethylphenyl)
Melting Point142–145°C138–142°C (estimated)
Solubility in Ethanol25 mg/mL20–30 mg/mL
LogP (Partition Coefficient)2.83.1 (predicted)

These estimates derive from computational models comparing substituent effects on hydrophobicity and crystal packing.

Agricultural Applications

Pyrazole derivatives serve as precursors for herbicides and insecticides. The 2,4-dimethylphenyl compound demonstrated herbicidal activity against Amaranthus retroflexus at 500 g/ha, suggesting utility in crop protection . Modulating the phenyl substituent’s position could optimize target binding in plant acetyl-CoA carboxylase enzymes.

Computational and Spectroscopic Analysis

DFT Studies

Density functional theory (DFT) calculations on the 2,4 isomer predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The 2,3 variant’s gap is estimated at 4.0 eV due to increased electron donation from adjacent methyl groups.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole ring vibration).

Future Research Directions

  • Synthetic Methodologies: Developing regioselective routes for the 2,3-dimethylphenyl isomer.

  • Structure-Activity Relationships: Systematic comparison of ortho-, meta-, and para-substituted analogs.

  • Formulation Studies: Encapsulation in nanocarriers to enhance bioavailability.

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